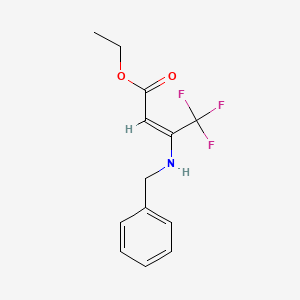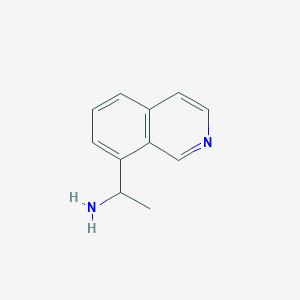ammonium chloride](/img/structure/B12078811.png)
[3-(4-Methylphenyl)-3-oxoprop-1-enyl](tripropyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride is an organic compound that belongs to the class of ammonium salts This compound is characterized by the presence of a tripropylammonium group attached to a 3-(4-methylphenyl)-3-oxoprop-1-enyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride typically involves the reaction of 4-methylbenzaldehyde with propylamine under specific conditions. The reaction proceeds through a condensation mechanism, forming the enamine intermediate, which is subsequently quaternized with propyl chloride to yield the final ammonium salt. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, and maintaining a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides and amines can be used under mild conditions.
Major Products
Oxidation: Formation of 3-(4-methylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(4-methylphenyl)-3-hydroxypropylamine.
Substitution: Formation of various substituted ammonium salts.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine
In medicine, 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, offering possibilities for drug development.
Industry
Industrially, the compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
Uniqueness
Compared to similar compounds, 3-(4-Methylphenyl)-3-oxoprop-1-enylammonium chloride stands out due to its specific structural arrangement and the presence of the tripropylammonium group. This unique feature imparts distinct chemical and biological properties, making it valuable for specialized applications.
特性
分子式 |
C19H30ClNO |
|---|---|
分子量 |
323.9 g/mol |
IUPAC名 |
[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride |
InChI |
InChI=1S/C19H30NO.ClH/c1-5-13-20(14-6-2,15-7-3)16-12-19(21)18-10-8-17(4)9-11-18;/h8-12,16H,5-7,13-15H2,1-4H3;1H/q+1;/p-1/b16-12+; |
InChIキー |
OVEFICUSMNCNOW-CLNHMMGSSA-M |
異性体SMILES |
CCC[N+](CCC)(CCC)/C=C/C(=O)C1=CC=C(C=C1)C.[Cl-] |
正規SMILES |
CCC[N+](CCC)(CCC)C=CC(=O)C1=CC=C(C=C1)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



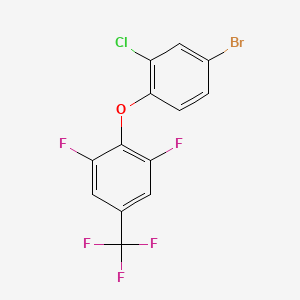
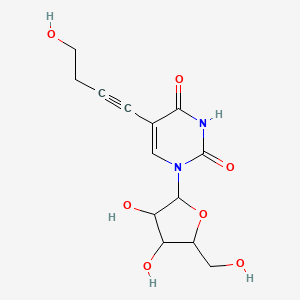
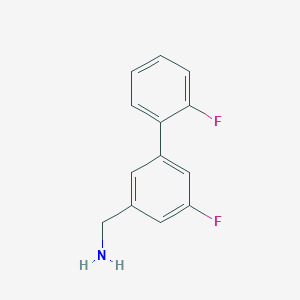

![Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12078754.png)
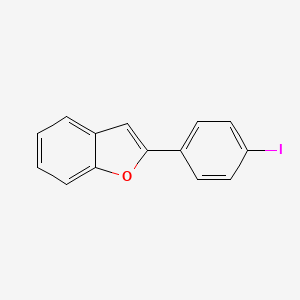
![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)
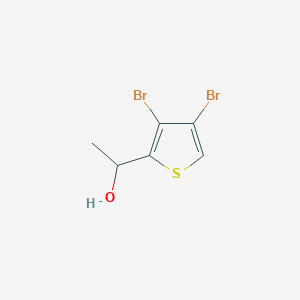

![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B12078798.png)
